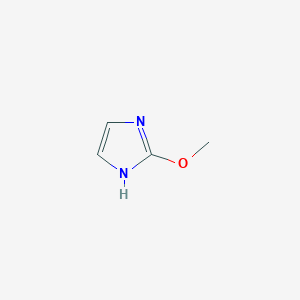![molecular formula C6H5N5O2 B1370294 6-Nitro-[1,2,4]triazolo[1,5-a]piridin-2-amina CAS No. 31040-15-0](/img/structure/B1370294.png)
6-Nitro-[1,2,4]triazolo[1,5-a]piridin-2-amina
Descripción general
Descripción
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with significant applications in medicinal and pharmaceutical chemistry. It is characterized by a triazole ring fused to a pyridine ring, with a nitro group at the 6-position and an amine group at the 2-position. This compound is known for its biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including acting as inhibitors for specific enzymes and receptors.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Biochemical Pathways
Given the known targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, it’s plausible that the compound could impact pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Given the known activities of 1,2,4-triazolo[1,5-a]pyridine derivatives, it’s likely that the compound could have various effects at the molecular and cellular level, potentially influencing processes such as immune response, oxygen sensing, and signal transduction .
Análisis Bioquímico
Biochemical Properties
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an inhibitor for enzymes such as JAK1 and JAK2, which are crucial in the signaling pathways of cytokines and growth factors . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding prevents the enzymes from catalyzing their respective reactions, thereby disrupting the associated biochemical pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes metabolic reactions such as reduction, hydrolysis, and conjugation, leading to the formation of metabolites that are excreted through the urine . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments. This distribution pattern is essential for the compound’s biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the oxidative cyclization of 1-(5-nitropyridin-2-yl)guanidine derivatives. This process includes chlorination by N-chlorosuccinimide in methanol, followed by the addition of aqueous potassium carbonate, which leads to cyclization and the formation of the target compound .
Another method involves a catalyst-free, additive-free, and eco-friendly synthesis under microwave conditions. This tandem reaction uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the described synthetic routes can be adapted for scale-up reactions, demonstrating good functional group tolerance and high yields .
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
1,2,4-Triazolo[1,5-a]pyridine: A similar compound with a triazole ring fused to a pyridine ring but without the nitro and amine groups.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features but different functional groups.
Uniqueness: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro and amine groups at specific positions enhances its potential as a therapeutic agent .
Propiedades
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFDCZNFMJEQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618458 | |
| Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31040-15-0 | |
| Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31040-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)


![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)


![Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate](/img/structure/B1370253.png)
